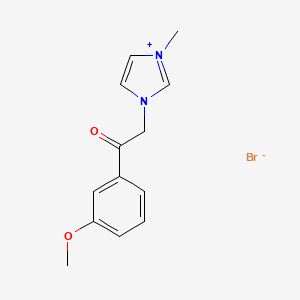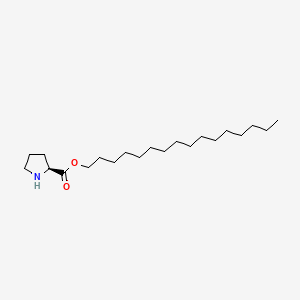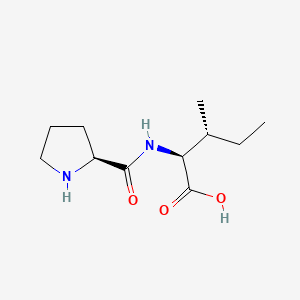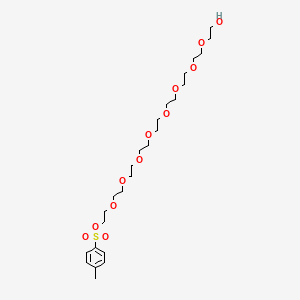
卤代哌啶醇还原物
概述
描述
Hydroxyhaloperidol is a metabolite of haloperidol, a widely used antipsychotic medication. Haloperidol is known for its efficacy in treating schizophrenia, acute psychosis, and other severe behavioral disorders. Hydroxyhaloperidol is formed through the reduction of the butyrophenone carbonyl group in haloperidol to a carbinol group .
科学研究应用
羟基氟哌啶醇在科学研究中有多种应用:
化学: 用作研究氟哌啶醇代谢及其衍生物的参考化合物。
生物学: 研究其在氟哌啶醇代谢途径中的作用及其对生物系统的影响。
医学: 研究其在治疗精神疾病中的药代动力学和药效学。
工业: 用于开发新型抗精神病药物和制剂.
作用机制
羟基氟哌啶醇主要通过与大脑中的多巴胺受体相互作用发挥作用。它作为多巴胺 D2 受体的拮抗剂,抑制多巴胺的作用,从而减轻精神病症状。 这种机制与氟哌啶醇的机制相似,但羟基氟哌啶醇可能具有不同的药代动力学性质,影响其总体效果 .
未来方向
生化分析
Biochemical Properties
Reduced haloperidol interacts with various enzymes and proteins. The enzymes involved in the biotransformation of haloperidol to reduced haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .
Cellular Effects
Some studies suggest that elevated plasma concentrations of reduced haloperidol or high ratios of reduced haloperidol to haloperidol may be associated with a diminished therapeutic response to haloperidol in schizophrenic patients . This suggests that reduced haloperidol may influence cell function, possibly through its interactions with dopamine receptors .
Molecular Mechanism
It is known that reduced haloperidol can be reconverted back to the parent drug, haloperidol . This suggests that reduced haloperidol may exert its effects at the molecular level through its interactions with the same biomolecules as haloperidol, potentially including dopamine receptors .
Temporal Effects in Laboratory Settings
It is known that the interconversion process largely favors the reduction of haloperidol to reduced haloperidol, but not vice versa . This suggests that the effects of reduced haloperidol may change over time, possibly due to its conversion back to haloperidol .
Dosage Effects in Animal Models
Studies have shown that haloperidol and its metabolites, including reduced haloperidol, display preferential activity at sigma receptors compared to dopamine D-2 receptors .
Metabolic Pathways
Reduced haloperidol is involved in the metabolic pathways of haloperidol. The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation .
Transport and Distribution
It is known that reduced haloperidol can be reconverted back to haloperidol , suggesting that it may be transported and distributed similarly to haloperidol.
Subcellular Localization
Given that reduced haloperidol can be reconverted back to haloperidol , it may be localized in the same subcellular compartments as haloperidol.
准备方法
合成路线和反应条件
羟基氟哌啶醇可以通过还原氟哌啶醇合成。还原过程通常涉及在受控条件下使用还原剂,如硼氢化钠或氢化铝锂。 反应在合适的溶剂(如甲醇或乙醇)中进行,并在特定温度下进行,以确保羰基完全还原为羟基 .
工业生产方法
在工业环境中,羟基氟哌啶醇的生产涉及使用类似还原剂的大规模还原过程。该过程针对产量和纯度进行了优化,并严格控制反应参数,如温度、溶剂和反应时间。 然后使用重结晶或色谱等技术对产品进行纯化,以获得高纯度羟基氟哌啶醇 .
化学反应分析
反应类型
羟基氟哌啶醇会发生各种化学反应,包括:
氧化: 羟基氟哌啶醇可以使用氧化剂(如高锰酸钾或三氧化铬)氧化回氟哌啶醇。
取代: 羟基氟哌啶醇中的羟基可以参与取代反应,其中它可以使用合适的试剂被其他官能团取代。
常见试剂和条件
氧化: 高锰酸钾、三氧化铬和其他强氧化剂。
取代: 根据所需取代,各种亲核试剂和亲电试剂。
还原: 硼氢化钠、氢化铝锂.
形成的主要产物
氧化: 氟哌啶醇。
取代: 羟基氟哌啶醇的各种取代衍生物。
还原: 进一步还原的代谢产物.
相似化合物的比较
类似化合物
氟哌啶醇: 羟基氟哌啶醇衍生自的母体化合物。
还原氟哌啶醇: 氟哌啶醇的另一种代谢产物,通过不同的还原途径形成。
独特性
羟基氟哌啶醇在其特定的代谢途径及其在氟哌啶醇代谢中的中间体作用方面是独一无二的。 其独特的药代动力学性质和与多巴胺受体的相互作用使其成为理解氟哌啶醇及其代谢物整体药理学的重要化合物 .
属性
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBBTJFOIOEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929321 | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34104-67-1, 136271-60-8 | |
| Record name | 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34104-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyhaloperidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROHALOPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














